molecular formula C19H20ClNO2 B8399894 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide

Cat. No. B8399894
M. Wt: 329.8 g/mol
InChI Key: RGRADRRWCZAJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H20ClNO2/c1-23-17-8-2-14(3-9-17)10-13-21-18(22)19(11-12-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,21,22)

InChI Key

RGRADRRWCZAJTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (5.0 g, 25.3 mmol), 2-(4-methoxyphenyl)ethanamine (4.2 g, 28 mmol) and 4-N,N-Dimethylaminopyridin (3.3 g; 28 mmol) in methylenehloride (200 ml) was cooled to −10′C. N-ethyl-N′-(3-Dimethylaminopropyl)-carbodiimid hydrochloride (EDC, 5.3 g, 28 mmol) was added in several portions and the resulting mixture stirred overnight. The reaction mixture was poured into water and consecutively extracted with water, 2N NaOH and 1N HCl. Evaporation of the dried (NaSO4) extract yielded an oily residue that crystallized upon addition of n-heptan, which was used without further purification. Yield 7.0 g (21.2 mmol, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-Dimethylaminopyridin
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
10′C. N-ethyl-N′-(3-Dimethylaminopropyl)-carbodiimid hydrochloride
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (5.0 g, 25.3 mmol), 2-(4-methoxyphenyl)ethanamine (4.2 g, 28 mmol) and 4-N,N-Dimethylaminopyridin (3.3 g; 28 mmol) in methylenehloride (200 ml) was cooled to −10° C. N-ethyl-N′-(3-Dimethylaminopropyl)-carbodiimid hydrochloride (EDC, 5.3 g, 28 mmol) was added in several portions and the resulting mixture stirred overnight. The reaction mixture was poured into water and consecutively extracted with water, 2N NaOH and 1N HCl. Evaporation of the dried (NaSO4) extract yielded an oily residue that crystallized upon addition of n-heptan, which was used without further purification. Yield 7.0 g (21.2 mmol, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-Dimethylaminopyridin
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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